molecular formula C9H12BrNO B8067228 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol

2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol

Cat. No.: B8067228
M. Wt: 230.10 g/mol
InChI Key: MMWIAARTUFEAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol is a chemical compound that belongs to the family of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methyl-propan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of (6-bromo-3-pyridyl)hydrazine with 3-methylbutanal in ethanol at low temperatures . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol may involve large-scale bromination processes followed by subsequent reactions to introduce the methyl-propan-1-ol group. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in dehalogenation.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and pyridine ring play crucial roles in its reactivity and binding affinity. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile: Similar structure but with a nitrile group instead of a hydroxyl group.

    2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile: Another pyridine derivative with different functional groups.

Uniqueness

2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,6-12)7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWIAARTUFEAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.